6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
Description
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative characterized by a fluorine substituent at the 6-position and methyl groups at the 1- and 2-positions of the benzimidazole core. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of fluorine, which can enhance metabolic stability, bioavailability, and binding affinity in biological systems .
Properties
IUPAC Name |
6-fluoro-1,2-dimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTHGFWPHULWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The preparation typically involves constructing the benzimidazole core via cyclization of appropriately substituted o-phenylenediamines with suitable reagents, followed by introduction or retention of the fluoro substituent at the 6-position. Methyl groups at the 1- and 2-positions are introduced either by using methylated starting materials or via alkylation steps.
Detailed Preparation Methods
Cyclization of 5-Methyl-N1-substituted Benzene-1,2-diamine Derivatives
One documented method involves the cyclization of 5-methyl-N1-substituted benzene-1,2-diamine derivatives in the presence of reagents such as methyl 2,2,2-trichloroacetimidate in acetic acid, which facilitates the formation of the benzimidazole ring with methyl substitution at the 2-position. The reaction is typically carried out at room temperature for several hours, followed by basification and extraction steps to isolate the product. Purification is achieved through silica gel chromatography using ethyl acetate/hexane mixtures, yielding the target compound in moderate to good yield (~56-70%).
| Step | Reagents/Conditions | Key Observations | Yield (%) |
|---|---|---|---|
| Cyclization | 5-methyl-N1-substituted benzene-1,2-diamine + methyl 2,2,2-trichloroacetimidate in acetic acid, RT, 4h | Basification with 2M Na2CO3, extraction with ethyl acetate | 56-70 |
| Purification | Silica gel chromatography, ethyl acetate/hexane (2:1) | Removal of impurities, isolation of pure compound | - |
Coupling of Isothiocyanate Derivatives with Benzene-1,2-diamines Followed by Intramolecular Cyclization
A more recent and scalable synthetic strategy involves a two-step process:
Synthesis of Isothiocyanate Derivatives: Starting from epoxides, sodium azide is used to introduce azide groups, which are then protected with tert-butyldimethylsilyl chloride. Reduction via the Staudinger reaction yields amines that are converted to isothiocyanates by reaction with di(1H-imidazol-1-yl)methanethione.
Coupling and Cyclization: These isothiocyanates are then coupled with benzene-1,2-diamines substituted at various positions, including the 6-fluoro position, followed by intramolecular cyclization mediated by N,N′-diisopropylcarbodiimide (DIC) to form the benzimidazole ring.
This method improves yields and scalability while maintaining sustainability. The benzene-1,2-diamines are prepared by nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene derivatives with primary amines, followed by reduction of the nitro group using zinc and ammonium chloride.
| Step | Reagents/Conditions | Key Observations | Yield/Notes |
|---|---|---|---|
| Azide Introduction | Epoxides + sodium azide | Formation of azido intermediates | - |
| Protection & Reduction | TBDMS protection, Staudinger reduction to amines | Avoids side reactions, prepares for isothiocyanate formation | - |
| Isothiocyanate Formation | Reaction with di(1H-imidazol-1-yl)methanethione | Generates versatile coupling partners | - |
| Coupling & Cyclization | Benzene-1,2-diamines + isothiocyanates + DIC, intramolecular cyclization | Efficient ring closure, scalable | Improved yield and sustainability |
Use of Low-Cost Starting Materials and Mild Reaction Conditions
Another patented method emphasizes the use of low-cost starting materials and avoids hazardous reagents, making it suitable for large-scale production. The process involves:
- Reaction of substituted o-phenylenediamines with appropriate carboxylates or acylating agents to form benzimidazole derivatives.
- Removal of solvents under reduced pressure at moderate temperatures (around 45°C).
- Addition of water and stirring for extended periods (e.g., 12 hours) to precipitate the product.
- Filtration, washing with ethanol/water mixtures, and vacuum drying to obtain the final compound.
This method achieves excellent yields and purity without requiring additional separation steps, making it industrially attractive.
| Step | Reagents/Conditions | Key Observations | Yield/Notes |
|---|---|---|---|
| Reaction | Substituted o-phenylenediamine + acylating agent, mild heating | Efficient cyclization | High yield, mild conditions |
| Workup | Solvent removal under reduced pressure, water addition, stirring 12h | Precipitation of product | Simplified purification |
| Purification | Filtration, washing with ethanol/water, vacuum drying | No additional chromatography needed | High purity |
Comparative Analysis of Preparation Methods
Summary of Research Findings
- The presence of the fluorine atom at the 6-position is critical for biological activity and influences the synthetic approach, often requiring selective substitution or retention during cyclization.
- Intramolecular cyclization mediated by carbodiimides such as DIC is an effective strategy to form the benzimidazole ring with high specificity.
- The use of mild reaction conditions and avoidance of hazardous reagents enhances the feasibility of large-scale production without compromising yield or purity.
- Chromatographic purification remains a common step in laboratory-scale synthesis but can be circumvented in industrial methods by optimized crystallization and washing steps.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 6 undergoes nucleophilic substitution under basic or catalytic conditions, enabling the introduction of diverse functional groups.
Key Examples:
Mechanistic studies suggest that the fluorine’s electronegativity polarizes the C–F bond, facilitating attack by nucleophiles like hydrazine or formaldehyde. Microwave-assisted methods enhance reaction efficiency, as seen in hydrazide synthesis .
Photochemical C–N Coupling
UV irradiation induces intramolecular dehydrogenative coupling, forming polycyclic frameworks.
Example Reaction:
-
Conditions: 350 nm UV light, catalyst-free, 24 h
Density functional theory (DFT) calculations reveal that N–H···π interactions stabilize the transition state, enabling ε-hydrogen abstraction and cyclization .
Condensation and Cyclization
The benzimidazole core participates in condensation with aldehydes or ketones to form extended heterocycles.
Notable Case:
-
Reactants: 2-Nitrobenzaldehyde, NaSO
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Conditions: DMF, 100°C, 2 h
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Product: 2-(2-Nitrophenyl)-6-fluoro-1,2-dimethylbenzimidazole
This method leverages sodium metabisulfite to generate reactive intermediates, enabling efficient C–C bond formation .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling introduces aryl or alkyl groups at specific positions.
Suzuki-Miyaura Coupling:
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Catalyst: Pd(PPh)
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Base: KCO, DMF/HO
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Reactant: 4-Bromophenylboronic acid
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Product: 6-Fluoro-1,2-dimethyl-2-(4-phenyl) derivative
Biological Derivatization
Structural modifications enhance bioactivity, as demonstrated in pharmacological studies:
| Derivative | Biological Activity | IC (μM) | Source |
|---|---|---|---|
| 6-Fluoro-2-(furan-2-yl) | α-Amylase inhibition | 2.16 ± 0.02 | |
| 6-Hydroxymethyl | Anticancer (HeLa cells) | 4.5 ± 0.3 |
Stability and Reactivity Trends
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzimidazole core with fluorine and methyl substitutions. The presence of the fluorine atom enhances its lipophilicity, which may improve its ability to permeate biological membranes and increase bioactivity against various targets. Its molecular formula is with a molecular weight of approximately 164.18 g/mol.
Scientific Research Applications
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is utilized in several research domains:
1. Medicinal Chemistry
- Therapeutic Agent : Explored for its potential as an anticancer agent due to its structural similarity to other biologically active benzimidazoles. It has demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines.
- Antimicrobial Properties : Investigated for its activity against multi-drug resistant bacterial strains, suggesting potential applications in treating resistant infections.
2. Biological Activity
- The compound interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in critical biological pathways. This makes it a candidate for further pharmacological studies aimed at drug development.
3. Industrial Applications
- Used as a building block in the synthesis of more complex molecules and functional materials. Its unique chemical properties allow for modifications that can lead to new derivatives with varied biological activities.
Case Studies
Several notable studies highlight the effectiveness of this compound:
- Anticancer Efficacy : A study demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines, leading to reduced tumor size in vivo.
- Antibacterial Testing : In another investigation, the compound was tested against multi-drug resistant bacterial strains and exhibited promising results, indicating its potential use in treating infections resistant to conventional antibiotics.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer therapy | Inhibits breast cancer cell proliferation |
| Antimicrobial agent | Effective against multi-drug resistant bacteria | |
| Biological Research | Enzyme inhibition | Modulates critical biological pathways |
| Industrial Chemistry | Building block for complex molecules | Facilitates synthesis of functional materials |
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
- Structure : Bromine replaces fluorine at the 6-position.
- Molecular Weight : 225.09 g/mol (vs. ~165.17 g/mol for the fluoro analog, estimated by replacing Br with F).
- Synthesis : Likely involves brominated precursors (e.g., 4-bromobenzene-1,2-diamine) and methylating agents, similar to methods in .
2-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 108662-49-3)
- Structure : Chlorine at the 2-position and fluorine at the 6-position.
- The absence of methyl groups in this compound reduces steric hindrance compared to 6-Fluoro-1,2-dimethyl derivatives .
Alkyl-Substituted Analogs
1,2-Dimethyl-1H-benzo[d]imidazole (3p)
- Structure : Lacks the 6-fluoro substituent.
- Physical Properties : Melting point 112–114°C; FTIR peaks at 1492 cm⁻¹ (C=N stretch) and 721 cm⁻¹ (aromatic C-H bend) .
- Comparison : The absence of fluorine results in a less electron-deficient aromatic system, which may reduce interactions with electron-rich biological targets.
2-Methyl-1-propyl-1H-benzo[d]imidazole (3q)
- Structure : Propyl group at the 1-position instead of methyl.
Phenyl-Substituted Analogs
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole
- Structure : Fluorophenyl group at the 2-position and methyl at the 6-position.
- Synthesis: Uses 4-fluorobenzaldehyde and 4-methylbenzene-1,2-diamine in ethanol with sodium metabisulfite (92% yield) .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Compounds
Biological Activity
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzimidazole core with fluorine and methyl substitutions, which significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances lipophilicity and may improve the compound's ability to permeate biological membranes, potentially leading to increased bioactivity against various targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, modulating critical biological pathways. For instance, it may affect pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
- Staphylococcus aureus : Exhibited an MIC (Minimum Inhibitory Concentration) of 40 μg/mL.
- Escherichia coli : Showed an MIC of 200 μg/mL.
- Pseudomonas aeruginosa : Demonstrated an MIC of 500 μg/mL .
These findings suggest its potential as an antibacterial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For example, it was noted that the compound could suppress tumor growth in mice models, indicating its potential as a therapeutic agent in oncology .
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| This compound | Cancer Cells | Not specified | Induces apoptosis |
| Other Benzimidazole Derivatives | Various | 7.4 - 25.72 | Varies by derivative |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the benzimidazole core can lead to enhanced biological activity. For instance, substituting the fluorine atom or altering the methyl groups can significantly affect the compound's efficacy against specific pathogens or cancer cells .
Case Studies
Several case studies illustrate the effectiveness of this compound in various applications:
- Anticancer Efficacy : A study showed that this compound could effectively inhibit cell proliferation in breast cancer cell lines, leading to a reduction in tumor size in vivo.
- Antibacterial Testing : In another study, the compound was tested against multi-drug resistant strains of bacteria and showed promising results, suggesting its potential use in treating infections that are resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodology : Alkylation of 6-fluoro-1H-benzo[d]imidazole with methylating agents (e.g., methyl iodide) under basic conditions (NaH in DMF) is a standard approach. Temperature control (0°C to RT) and stoichiometric ratios (1:2 for imidazole:methylating agent) minimize byproducts like over-alkylated species . Multicomponent reactions (MCRs) using nitromethylene intermediates or Eaton’s reagent under solvent-free conditions can also achieve high regioselectivity for fluorine and methyl groups .
- Key Data : Yields >80% reported for analogous dimethyl-benzimidazoles using NaH/DMF ; MCRs achieve ~75% efficiency with <5% impurities .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral interpretations resolved?
- Methodology : Use NMR (400 MHz, CDCl) to confirm methyl group integration (δ 2.4–2.6 ppm for N-CH) and fluorine coupling patterns (e.g., ). NMR resolves ambiguities in aromatic substitution (C-F at δ 160–165 ppm). HRMS (ESI+) confirms molecular weight (calc. for CHFN: 164.075). Discrepancies in melting points (e.g., 143–145°C vs. 180–182°C for similar derivatives) may arise from polymorphism, requiring DSC analysis .
Q. What in vitro assays are suitable for initial biological screening of this compound derivatives?
- Methodology : EGFR kinase inhibition assays (IC determination via ADP-Glo™) and antimicrobial disk diffusion (vs. S. aureus and E. coli) are standard. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations identify preliminary activity. Positive controls (e.g., gefitinib for EGFR) validate protocols .
Advanced Research Questions
Q. How does fluorine substitution at the C6 position affect the electronic properties and reactivity of 1,2-dimethyl-benzimidazole?
- Methodology : DFT calculations (B3LYP/6-311++G(d,p)) show fluorine’s electron-withdrawing effect lowers HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs), enhancing electrophilic substitution at C4/C7. Fukui indices predict nucleophilic attack sites, validated by bromination experiments .
- Contradiction Note : Some studies report reduced reactivity due to steric hindrance from adjacent methyl groups, requiring solvent optimization (e.g., DMF vs. THF) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Meta-analysis of substituent effects (e.g., -CH vs. -CF at C2) and assay conditions (e.g., serum-free vs. serum-containing media). For example, -CH enhances EGFR binding (K = 12 nM) in one study but reduces it (K = 45 nM) in another due to altered π-π stacking in docking models . Cross-validate using SPR and molecular dynamics (MD) simulations.
Q. Can SiO-nanoparticle catalysis improve the sustainability of synthesizing this compound?
- Methodology : Nano-SiO (20 nm, 10 mol%) in solvent-free conditions achieves 85% yield at 80°C, vs. 70% with conventional AlO. Leaching tests confirm catalyst stability (>5 cycles). Green metrics: E-factor = 1.2 vs. 3.5 for NaH/DMF routes .
Data Contradiction Analysis Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
